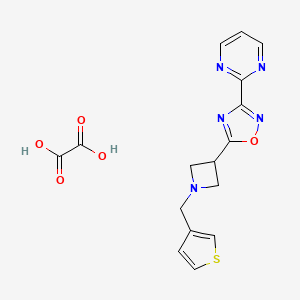![molecular formula C12H17N3O3S B2838226 {4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine CAS No. 717904-64-8](/img/structure/B2838226.png)
{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine” is a chemical compound with the molecular formula C13H16N2O5S . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an acetylpiperazinyl group attached to a phenyl group via a sulfonyl linkage .Applications De Recherche Scientifique
Enhancing Pharmacokinetic Properties
Research has shown that incorporating piperazino functionality into pharmacologically active molecules can significantly enhance their pharmacokinetic properties. For instance, modifications to soluble epoxide hydrolase (sEH) inhibitors by introducing substituted piperazino groups resulted in substantial improvements in water solubility, melting point, and metabolic stability. These modifications retained high potency against the human sEH enzyme, suggesting potential applications in treating hypertension and inflammation (Huang et al., 2010).
Antioxidant and Cytotoxic Activities
Compounds with sulfonylpiperazine structures, based on flavone, have demonstrated significant antioxidant and cytotoxic activities. These compounds were synthesized and evaluated for their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. Some derivatives exhibited superior antioxidant potential and promising anticancer potential against specific cell lines, highlighting their relevance in developing novel antioxidant and anticancer agents (Patel et al., 2019).
Ecotoxicity Evaluation
The ecotoxicological impact of sulfonamides, a group to which the compound is related, has been studied to understand their effect on the environment. These studies suggest that while sulfonamides show toxicity towards aquatic and terrestrial organisms, understanding their ecotoxicological potential is crucial for environmental risk assessment (Białk-Bielińska et al., 2011).
Novel Synthesis Methods
Research into novel synthesis methods for sulfonamides has led to the development of efficient and yield-improving approaches. For example, a new method for the preparation of sulfonamides using p-nitrophenoxide as a leaving group has been developed, yielding desired sulfonamides in satisfying to very good yields. This innovation in synthesis methods could be applied to the production of compounds like 4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenylamine, improving their availability for research and development applications (Yan et al., 2006).
Safety and Hazards
Safety information for “{4-[(4-Acetylpiperazin-1-yl)sulfonyl]phenyl}amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
A similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission.
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby increasing its availability .
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic system, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could potentially enhance cholinergic neurotransmission by increasing the levels of acetylcholine in the synaptic cleft .
Propriétés
IUPAC Name |
1-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNYJOKCYJLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-cyclopropyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2838143.png)
![(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2838146.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide](/img/structure/B2838150.png)
![Methyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2838151.png)
![Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B2838152.png)

![4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2838156.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)
![4-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2838163.png)
![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)
